molecular formula C38H34N2O4 B613509 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((diphenyl(p-tolyl)methyl)amino)propanoic acid CAS No. 1263046-35-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((diphenyl(p-tolyl)methyl)amino)propanoic acid

Cat. No.: B613509
CAS No.: 1263046-35-0
M. Wt: 582,71 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((diphenyl(p-tolyl)methyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C38H34N2O4 and its molecular weight is 582,71 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of Modified Amino Acids

  • Synthesis of N-Fmoc-protected β2-homoamino acids: This compound is used in the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. The synthesis involves a key step of diastereoselective amidomethylation, suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Synthesis of Novel Compounds

  • Creation of Differentially Protected Azatryptophan Derivatives: The compound is used in the synthesis of azatryptophan derivatives through Negishi coupling, demonstrating the potential for selective removal of protecting groups such as Ts, Fmoc, and tBu (Nimje et al., 2020).

Application in Peptide Synthesis

  • Enantioselective Synthesis of Amino Acids: The compound plays a role in the enantioselective synthesis of various amino acids, indicating its importance in the synthesis of biologically active peptides and amino acid derivatives (Paladino et al., 1993).

Bioimaging and Photophysics

  • Bioimaging Applications: It has been utilized in the development of water-soluble fluorene derivatives for bioimaging. These derivatives exhibit significant properties like high fluorescence quantum yield and strong aggregation in water, making them suitable for applications like two-photon fluorescence microscopy (Morales et al., 2010).

Structural Studies and Characterization

  • In Silico Studies and Crystal Structures: The compound is also central to the structural and supramolecular studies of Fmoc-amino acids, contributing to the understanding of noncovalent interactions and crystal structures, which is essential for the design of novel hydrogelators and biomaterials (Bojarska et al., 2020).

Nanotechnology

  • Carbon Nanotube Dispersion: It has been used as a surfactant for carbon nanotubes, demonstrating its potential in nanotechnology applications. Enzymatically activated surfactants created from this compound can achieve homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDBCVDBMWMAM-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.